molecular formula C15H13FN4O2 B14192104 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 897360-82-6

2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B14192104
CAS No.: 897360-82-6
M. Wt: 300.29 g/mol
InChI Key: NRSWSAWMGAZERP-UHFFFAOYSA-N
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Description

2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrido[3,2-d]pyrimidin-4(1H)-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrido[3,2-d]pyrimidin-4(1H)-one
  • 2-Amino-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
  • 2-Amino-6-(3-chlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Uniqueness

Compared to similar compounds, 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the ethoxy and fluorine substituents on the phenyl ring. These substituents can significantly influence the compound’s biological activity and pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

CAS No.

897360-82-6

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

2-amino-6-(3-ethoxy-4-fluorophenyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H13FN4O2/c1-2-22-12-7-8(3-4-9(12)16)10-5-6-11-13(18-10)14(21)20-15(17)19-11/h3-7H,2H2,1H3,(H3,17,19,20,21)

InChI Key

NRSWSAWMGAZERP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C=C2)N=C(NC3=O)N)F

Origin of Product

United States

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